Isolintetralin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biochemical and Genetic Studies

Isolintetralin, a derivative of tryptophan metabolism, has been instrumental in advancing our understanding of biochemistry and genetics. Studies have focused on the properties of genes and enzymes essential to metabolism, particularly in the context of mutations and regulatory mechanisms. This research has played a critical role in establishing the relationship between genes and proteins, as well as in identifying transcriptional attenuation as a key regulatory strategy in microorganisms (Yanofsky, 2001).

Chiral Separation and Drug Development

The separation of drug stereoisomers, which can have differing physiological responses, is crucial in drug development. This compound has been involved in studies using immobilized beta-cyclodextrin for the differential complexation of various drug stereoisomers. This approach has led to significant advancements in the understanding of chiral interactions and the production of pure enantiomers of drugs, thus contributing to more precise therapeutic effects (Armstrong et al., 1986).

Respiratory Disease Research

In respiratory disease research, compounds like isoforskolin, closely related to this compound, have shown potential in treating asthma. Studies indicate that isoforskolin can reduce cough and sputum production, inhibit airway remodeling, and decrease airway inflammation. This is primarily achieved through the regulation of transforming growth factor β1 (TGF-β1) and interleukin-1β (IL-1β), pointing to the therapeutic potential of this compound derivatives in respiratory diseases (Liang et al., 2017).

Parasiticidal Research

The isoxazoline class, to which this compound belongs, has shown effectiveness as a novel ectoparasiticide. Studies on the isoxazoline drug fluralaner reveal its potent inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in arthropods, demonstrating significant insecticidal and acaricidal activity. This research highlights the potential of this compound derivatives in the development of new ectoparasiticides (Gassel et al., 2014).

Metabolomics and Isotopic Research

This compound and its derivatives play a crucial role in metabolomics, particularly in the identification of isotopically labeled metabolites. The development of databases like isoMETLIN, which is designed for the identification of isotopically labeled metabolites, facilitates the analysis of these compounds. Such tools are essential for tracking the transformation of labeled metabolites in biological systems and for advancing our understanding of metabolism at the molecular level (Cho et al., 2014).

Nutritional and Health Monitoring

Nuclear and isotopic methods, including those involving this compound derivatives, are vital in nutrition research. They allow for detailed evaluations of nutrient intake, body composition, and nutrient bioavailability. These methods have been especially valuable in developing regions, where they contribute to improvements in nutritional status and health monitoring (Valencia & Iyengar, 2002).

Wirkmechanismus

Target of Action

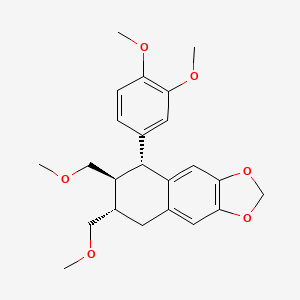

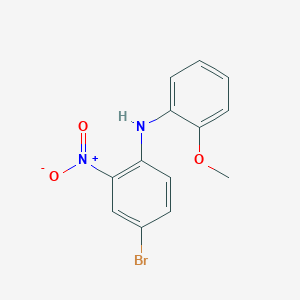

Isolintetralin is a lignan isolated from the plant Phyllanthus niruri It is known that lignans from phyllanthus niruri have shown a wide range of biological and pharmacological activities .

Mode of Action

Lignans from phyllanthus niruri have been reported to exhibit various pharmacological properties, including hepatoprotective, antiviral, antibacterial, hypolipidaemic, hypoglycaemic, analgesic, anti-inflammatory, cardioprotective, anti-urolithiatic, and antihyperuricaemic properties . These properties suggest that this compound may interact with multiple targets and pathways in the body.

Biochemical Pathways

Lignans from phyllanthus niruri have been reported to exhibit potent ace inhibitory activity , suggesting that they may affect the renin-angiotensin system, a crucial pathway in blood pressure regulation and fluid balance.

Result of Action

Lignans from phyllanthus niruri have been reported to exhibit various pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .

Eigenschaften

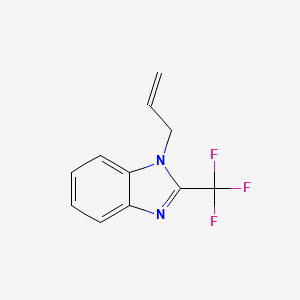

IUPAC Name |

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-24-11-16-7-15-9-21-22(29-13-28-21)10-17(15)23(18(16)12-25-2)14-5-6-19(26-3)20(8-14)27-4/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIPPOIFVHVHAK-JTUHZDRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC3=C(C=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)

![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)

![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)